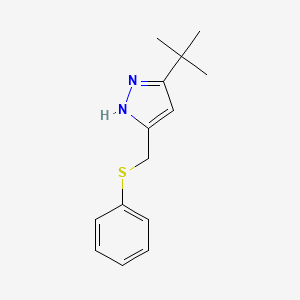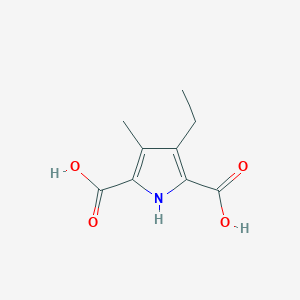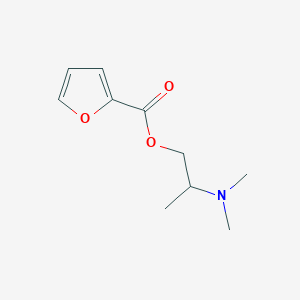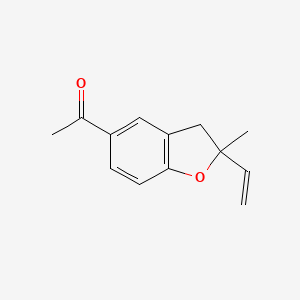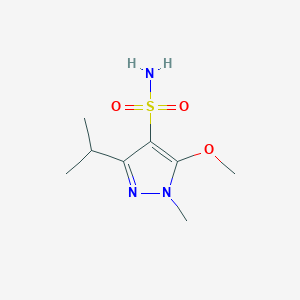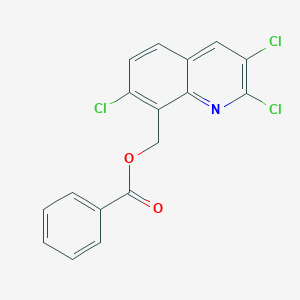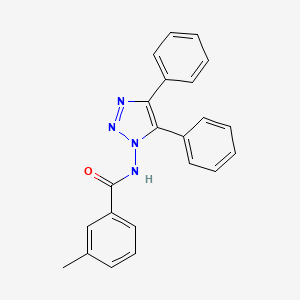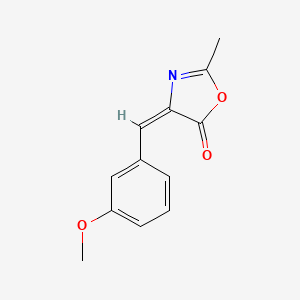
4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 3-methoxybenzaldehyde with 2-methyl-4-oxazolone in the presence of a base such as potassium hydroxide in an ethanol solution at room temperature . The reaction conditions are mild, and the product is obtained in good yield after purification.
化学反応の分析
4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
科学的研究の応用
4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
作用機序
The mechanism of action of 4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The specific pathways involved depend on the target molecule and the context of the research .
類似化合物との比較
4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one can be compared with similar compounds such as:
4-Benzyloxy-3-methoxybenzaldehyde: This compound has a similar methoxybenzylidene group but differs in the presence of a benzyloxy group instead of the oxazolone ring.
Diethyl (4-hydroxy-3-methoxybenzylidene)malonate: This compound features a similar benzylidene structure but with different functional groups, leading to distinct chemical properties and reactivity.
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
(4E)-4-[(3-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3/c1-8-13-11(12(14)16-8)7-9-4-3-5-10(6-9)15-2/h3-7H,1-2H3/b11-7+ |
InChIキー |
PWPKCQPPIDXVNX-YRNVUSSQSA-N |
異性体SMILES |
CC1=N/C(=C/C2=CC(=CC=C2)OC)/C(=O)O1 |
正規SMILES |
CC1=NC(=CC2=CC(=CC=C2)OC)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


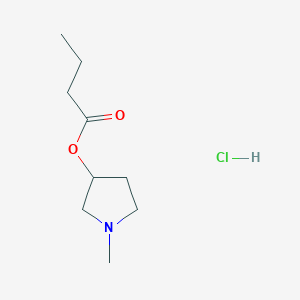
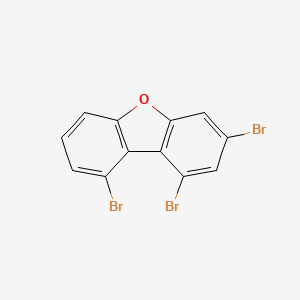
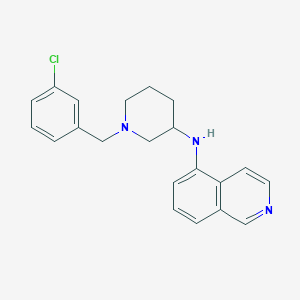
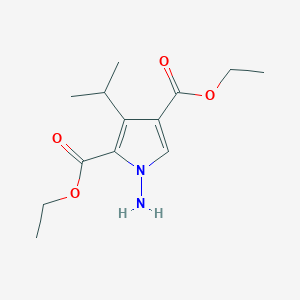
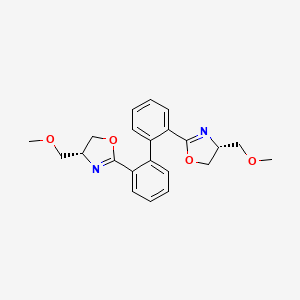
![N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12886980.png)
